Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-oxobutanoyl group. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester and ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group instead of the 3-oxobutanoyl group, leading to different chemical and biological properties.
Ethyl isonipecotate: This compound has a similar piperidine ring but with different substituents, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOFFVMMOBQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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